N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. DMQX belongs to the class of quinoline derivatives and is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a non-competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. The AMPA receptor is involved in the fast excitatory neurotransmission in the central nervous system. This compound binds to the AMPA receptor and blocks the ion channel, thereby reducing the excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction. This compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a potent and selective non-competitive antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in neurological disorders. However, this compound has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine could focus on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound could also be studied for its potential use in treating drug addiction. Further research could also focus on developing more soluble analogs of this compound to overcome its limited solubility.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethyl-3-nitropyridine with 3,4-dimethoxyphenethylamine to form the intermediate product, which is then reduced to yield this compound. The final product is purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-5-7-17-15(2)12-21(23-18(17)11-14)22-10-9-16-6-8-19(24-3)20(13-16)25-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLTDDMHCBAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.